molecular formula C24H18FN3OS2 B2776350 N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 497064-18-3

N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2776350
CAS No.: 497064-18-3
M. Wt: 447.55
InChI Key: UHNBYWDXHZESAD-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H18FN3OS2 and its molecular weight is 447.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS2/c25-17-7-5-6-16(12-17)13-28-14-22(18-8-1-3-10-20(18)28)30-15-23(29)27-24-26-19-9-2-4-11-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBYWDXHZESAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that integrates the pharmacologically significant benzothiazole and indole moieties. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, supported by relevant data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by the introduction of the indole moiety. The general synthetic route includes:

  • Preparation of Benzothiazole Derivative :
    • Reacting 2-aminobenzothiazole with chloroacetyl chloride in tetrahydrofuran.
    • The product is purified through recrystallization.
  • Thioether Formation :
    • Subsequent reaction with 3-fluorobenzyl indole to form the final thioacetamide derivative.

The yield and purity are confirmed using spectroscopic methods including NMR and mass spectrometry, ensuring the structural integrity of the synthesized compound .

Structural Characteristics

The crystal structure analysis reveals that the compound possesses a planar configuration, with key bond lengths and angles consistent with typical benzothiazole derivatives. Notably, intermolecular hydrogen bonding contributes to its stability. The dihedral angle between the benzothiazole and indole rings is minimal, indicating effective π-stacking interactions which may enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines:

Compound Cell Line IC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results indicate potent activity, particularly in liver cancer cell lines, where apoptosis was induced .

The proposed mechanism involves the inhibition of key oncogenic pathways, possibly through interference with protein interactions essential for cancer cell survival. The presence of the thioamide group may enhance binding affinity to target proteins involved in cell proliferation and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Study on Indole Derivatives :
    • A study demonstrated that indole derivatives with benzothiazole exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced therapeutic effects.
  • In Vivo Studies :
    • Animal models treated with similar benzothiazole-indole compounds showed reduced tumor growth and improved survival rates compared to controls, indicating potential for clinical application .

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects
Research indicates that derivatives of N-(benzo[d]thiazol-2-yl)-2-phenylacetamides exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds have been shown to inhibit casein kinase 1 (CK1), an enzyme implicated in various neurological disorders, including amyotrophic lateral sclerosis (ALS) and other TDP-43 proteinopathies. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating such conditions .

1.2 Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of compounds related to N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. These compounds have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

3.1 In Vivo Studies
In vivo studies using Drosophila models have shown that N-(benzo[d]thiazol-2-yl)-2-phenylacetamides can mitigate neurotoxicity associated with hTDP-43 expression. This suggests a protective role against neurodegeneration, supporting further exploration in mammalian models .

3.2 Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole moiety significantly affect the inhibitory activity against CK1. For instance, substituents like trifluoromethyl groups enhance potency compared to other halogens .

Chemical Reactions Analysis

Reactivity Under Acidic/Basic Conditions

  • Hydrolysis :
    The acetamide group undergoes hydrolysis in strong acidic (HCl) or basic (NaOH) conditions, forming carboxylic acid or carboxylate derivatives. For example:

    R-CONH-R’HClR-COOH+R’-NH2\text{R-CONH-R'} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{R'-NH}_2

    Observed in related benzothiazole acetamides under reflux with 2 M NaOH .

  • Thioether Stability :
    The C–S bond remains stable under mild conditions but cleaves under strong reducing agents (e.g., LiAlH4) or oxidative environments.

Oxidation and Reduction Reactions

  • Oxidation of Thioether :
    Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–).
    Example :

    Oxidizing AgentProductConditions
    H₂O₂ (30%)SulfoxideRT, 1 hr
    mCPBASulfone0°C to RT, 2 hr
  • Reduction of Fluorobenzyl Group :
    Catalytic hydrogenation (H₂/Pd-C) reduces the fluorobenzyl substituent to a benzyl alcohol derivative, altering pharmacological activity .

Spectroscopic Characterization Data

Post-reaction characterization is critical for confirming structure and purity:

Technique Key Observations
¹H NMR - NH proton at δ 10.37 ppm (s, 1H)
- Fluorobenzyl aromatic protons at δ 7.32–7.19 ppm
¹³C NMR - Acetamide carbonyl at δ 166.9 ppm
- Benzothiazole C2 at δ 152.4 ppm
HRMS [M+H]⁺: m/z 520.1919 (calculated), 520.1914 (observed)

Stability and Degradation Pathways

  • Thermal Stability :
    Degrades above 200°C, forming benzo[d]thiazole and indole fragments (TGA analysis).

  • Photodegradation :
    Exposure to UV light (254 nm) induces cleavage of the thioether bond, confirmed by LC-MS.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Indole core formation via Fischer indole synthesis using phenylhydrazine and carbonyl precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Fluorobenzyl group introduction through nucleophilic substitution with 3-fluorobenzyl halide in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Thioether linkage formation via reaction of the indole derivative with a thiol compound, requiring inert atmosphere (N₂/Ar) to prevent oxidation .
  • Acetamide coupling using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dichloromethane or THF .

Optimization Tips:

  • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to minimize impurities .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; indole C3-thioether at δ 120–130 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₅H₁₈FN₃OS₂, exact mass 491.08) .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (thioether S-H, if present) validate functional groups .

Basic: What in vitro assays are suitable for preliminary screening of its biological activity?

Methodological Answer:

  • Anticancer Activity:
    • MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48–72 hr exposure .
    • Compare with structurally similar compounds (e.g., chloro/methylbenzyl analogs) to assess fluorobenzyl’s impact .
  • Antimicrobial Activity:
    • Microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .
  • Anti-inflammatory Activity:
    • COX-2 inhibition assay using ELISA to measure prostaglandin E₂ reduction .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:

  • Variable Substituent Libraries:
    • Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups on the benzyl ring. Use computational tools (e.g., molecular docking) to predict binding to targets like tubulin or kinases .
  • Key Parameters to Compare:
    • Lipophilicity (logP): Measure via HPLC retention time or shake-flask method; correlate with cellular permeability .
    • Electronic Effects: Use Hammett constants (σ) to quantify electron-withdrawing/donating effects of substituents on reactivity .
  • Biological Data Correlation:
    • Plot IC₅₀/MIC against substituent properties (e.g., bulkiness, polarity) to identify trends. For example, fluorobenzyl may enhance target selectivity via hydrophobic interactions .

Advanced: How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

  • Purity Verification:
    • Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (GC-MS) .
  • Orthogonal Assays:
    • Validate anticancer activity with clonogenic assay (long-term survival) alongside MTT to rule out false positives from metabolic interference .
  • Target Engagement Studies:
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to purported targets (e.g., EGFR or DNA topoisomerase) .
  • Control Comparisons:
    • Include reference compounds (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) to benchmark activity .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Solvent Optimization:
    • Replace DMF with safer solvents (e.g., cyclopentyl methyl ether) for thioether formation to improve scalability .
  • Catalyst Screening:
    • Test Pd/C or Ni catalysts for fluorobenzyl coupling to reduce reaction time and temperature .
  • Process Analytical Technology (PAT):
    • Implement inline FTIR or Raman spectroscopy to monitor critical steps (e.g., amide bond formation) in real time .

Advanced: How can the compound’s metabolic stability be assessed for drug development?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver microsome assay (human/rat) with LC-MS/MS to identify metabolites; quantify half-life (t₁/₂) .
    • CYP450 inhibition screening to assess drug-drug interaction risks .
  • Stability Studies:
    • Test compound stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hr .

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